molecular formula C5H8N2O3S B6588214 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione CAS No. 2169195-01-9

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione

Cat. No.: B6588214
CAS No.: 2169195-01-9
M. Wt: 176.20 g/mol
InChI Key: NGNGCUTYBCSFQD-UHFFFAOYSA-N
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Description

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione is a complex organic compound with the molecular formula C5H8N2O3S and a molecular weight of 176.1936 This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves several steps. One of the common synthetic routes includes the annulation of the cyclopentane ring and the four-membered ring . The process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions are optimized to minimize chromatographic purifications, making the synthesis more efficient .

Chemical Reactions Analysis

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis . In medicine, its derivatives are being explored for their potential therapeutic properties. Industrially, the compound can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5lambda6-thia-2,6-diazaspiro[3.4]octane-5,5,7-trione involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for research and development.

Properties

CAS No.

2169195-01-9

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

5,5-dioxo-5λ6-thia-2,6-diazaspiro[3.4]octan-7-one

InChI

InChI=1S/C5H8N2O3S/c8-4-1-5(2-6-3-5)11(9,10)7-4/h6H,1-3H2,(H,7,8)

InChI Key

NGNGCUTYBCSFQD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)C12CNC2

Purity

95

Origin of Product

United States

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